2-Isocyanatohexane

Description

Research Trajectories of Alkyl Isocyanates

Alkyl isocyanates, which feature an alkyl group attached to the isocyanate functionality, are a significant subclass of isocyanate compounds. Research into these molecules has historically been driven by their role as essential monomers in the production of aliphatic polyurethanes. nih.gov Unlike their aromatic counterparts, aliphatic isocyanates yield polyurethanes with superior resistance to degradation by ultraviolet light, making them ideal for high-performance coatings and enamels, such as those used on aircraft and automobiles. nih.gov

Current research trajectories in alkyl isocyanate chemistry are diverse. A major focus is the development of sustainable and safer production methods to replace the use of phosgene (B1210022). researchgate.net These "non-phosgene" routes often involve the synthesis and subsequent thermal decomposition of carbamate (B1207046) intermediates. researchgate.net

Furthermore, research is actively exploring the use of specific alkyl isocyanates in advanced macromolecular design. For instance, n-hexyl isocyanate (1-isocyanatohexane) has been employed in the synthesis of specialized polymers, including:

Rigid-rod, helical isocyanate-based macromonomers. chemicalbook.com

Rod-coil-rod triblock copolymers. chemicalbook.com

Chiral poly(n-hexyl isocyanate) (PHIC) macromonomers. chemicalbook.com

These studies highlight a trend towards using alkyl isocyanates not just as bulk chemical building blocks, but as precision tools for creating polymers with highly controlled architectures and novel properties. The exploration of bio-based sources for producing isocyanates also represents a significant and growing area of research, aiming to reduce the environmental footprint of polyurethane production. nih.gov

Academic and Industrial Relevance of 2-Isocyanatohexane

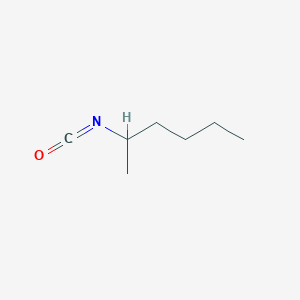

This compound is an aliphatic monoisocyanate and a structural isomer of the more commonly referenced n-hexyl isocyanate (1-isocyanatohexane). As an isocyanate, its fundamental reactivity follows the principles outlined previously, making it a potential reactant for the synthesis of urethanes, ureas, and other derivatives. The "2-" position of the isocyanate group indicates that it is attached to the second carbon of the hexane (B92381) chain, creating a chiral center. Consequently, this compound can exist as two distinct enantiomers: (R)-(-)-2-isocyanatohexane and (S)-(+)-2-isocyanatohexane. guidechem.com

While its chemical reactivity can be inferred from the general behavior of alkyl isocyanates, specific, large-scale industrial applications or extensive academic studies focused solely on this compound are not widely documented in publicly available literature. Its relevance is often overshadowed by aliphatic diisocyanates like 1,6-diisocyanatohexane (HDI), which are used extensively in the polymer industry for cross-linking applications to produce polyurethane coatings, adhesives, and elastomers. nih.gov

The academic interest in its isomer, n-hexyl isocyanate, for creating specialized polymers suggests that this compound could potentially be used in similar niche applications where the branched structure might impart different physical properties (e.g., solubility, glass transition temperature) to the resulting polymer. chemicalbook.com However, detailed research findings to this effect are limited. The compound is available commercially from specialty chemical suppliers, indicating its use in laboratory-scale synthesis and research. guidechem.com

Interactive Data Tables

Physicochemical Properties of Hexyl Isocyanate Isomers

This table outlines the known physical and chemical properties of hexyl isocyanate. Data for the more studied n-hexyl isocyanate (1-isomer) is provided for comparison.

| Property | Value (this compound) | Value (n-Hexyl Isocyanate) |

| IUPAC Name | (2R)-2-isocyanatohexane guidechem.com | 1-isocyanatohexane nih.gov |

| CAS Number | 745783-77-1 ((R)-isomer) guidechem.com | 2525-62-4 chemicalbook.com |

| Molecular Formula | C₇H₁₃NO guidechem.com | C₇H₁₃NO chemicalbook.com |

| Molecular Weight | 127.18 g/mol guidechem.com | 127.18 g/mol chemicalbook.com |

| Physical Form | Liquid chemicalbook.com | Liquid chemicalbook.com |

| Boiling Point | Not specified | 162-164 °C chemicalbook.com |

| Density | Not specified | 0.873 g/mL at 25 °C chemicalbook.com |

| Refractive Index | Not specified | n20/D 1.421 chemicalbook.com |

| Water Solubility | Decomposes | Decomposes |

General Reactions of the Isocyanate Functional Group

The following table summarizes the primary reactions of the isocyanate group, which are characteristic of this compound.

| Reactant (Nucleophile) | Product | Linkage Formed |

| Alcohol (R'-OH) | Urethane (B1682113) | -NH-C(O)-O- |

| Primary Amine (R'-NH₂) | Substituted Urea (B33335) | -NH-C(O)-NH- |

| Secondary Amine (R'₂NH) | Substituted Urea | -NH-C(O)-N< |

| Water (H₂O) | Amine + Carbon Dioxide | Amine (-NH₂) |

| Carboxylic Acid (R'-COOH) | Amide + Carbon Dioxide | Amide (-NH-C(O)-) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-isocyanatohexane |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3 |

InChI Key |

JNWLFMYCGXLVJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)N=C=O |

Origin of Product |

United States |

Reaction Mechanisms Involving 2 Isocyanatohexane

Nucleophilic Addition Reactivity of the Isocyanate Group

Nucleophilic addition is a primary reaction pathway for isocyanates, where a nucleophile attacks the electrophilic carbon atom of the isocyanate group. The nature of the nucleophile determines the resulting functional group.

The reaction between an isocyanate and a hydroxyl group (-OH) results in the formation of a carbamate (B1207046) linkage, also known as a urethane (B1682113) linkage. This reaction is fundamental to the synthesis of polyurethanes. The general reaction can be represented as:

R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

In this reaction, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the carbon atom of the isocyanate group. This process leads to the formation of a stable carbamate ester. Aliphatic isocyanates like 2-isocyanatohexane are generally less reactive than their aromatic counterparts and often require catalysts, such as tertiary amines or organometallic compounds (e.g., tin compounds), to achieve practical reaction rates pcimag.comaidic.itrsc.org. The presence of a hydroxyl group on a polyol molecule reacting with a diisocyanate leads to polymer chain extension or cross-linking, forming polyurethanes aidic.itl-i.co.ukcrowdchem.net.

Isocyanates react vigorously with primary and secondary amines to form urea (B33335) linkages. This reaction is significantly faster than the reaction with alcohols and typically does not require a catalyst pcimag.comwikipedia.orgpoliuretanos.net. The general reaction is:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

When a diisocyanate reacts with a diamine or polyamine, it leads to the formation of polyureas. This reaction is a cornerstone in the synthesis of polyurea polymers, known for their excellent mechanical properties and chemical resistance tri-iso.comswst.org. The high reactivity of amines with isocyanates means that even trace amounts of amine impurities can initiate rapid polymerization. Research has shown that this compound can react with amines to form substituted ureas researchgate.net.

Cycloaddition Chemistry of this compound

Isocyanates can participate in cycloaddition reactions, where they act as dienophiles or dipoles. The most common cycloaddition reactions involving isocyanates are [2+2] and [4+2] cycloadditions wikipedia.orgslideshare.netstereoelectronics.orgwikipedia.org.

[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloaddition reactions with alkenes or alkynes, typically under photochemical conditions or with specific catalysts, to form four-membered rings such as cyclobutanes or β-lactams. Thermal [2+2] cycloadditions of isocyanates with simple alkenes are often not concerted and may proceed via a stepwise mechanism stereoelectronics.org. However, isocyanates can align in a manner that allows for concerted [2+2] cycloadditions, particularly with specific reaction partners or under photochemical activation wikipedia.org.

[4+2] Cycloadditions (Diels-Alder type): While less common for simple isocyanates compared to electron-deficient dienes, isocyanates can act as dienophiles in Diels-Alder reactions with suitable dienes, forming six-membered heterocyclic rings. Conjugated isocyanates or those activated by electron-withdrawing groups are more prone to participate in such reactions wikipedia.orgslideshare.net.

Mechanistic Elucidation Studies

Understanding the precise pathways and factors influencing the reactivity of this compound is crucial for controlling its transformations.

Kinetic studies are essential for quantifying the rates of reactions involving isocyanates and determining the influence of catalysts, temperature, and reactant concentrations. The reaction of isocyanates with alcohols (carbamate formation) and amines (urea formation) has been extensively studied. For aliphatic isocyanates like this compound, the reaction rates are generally slower than aromatic isocyanates, often necessitating the use of catalysts pcimag.comaidic.itrsc.orgresearchgate.net. Catalysts such as tertiary amines and organotin compounds can significantly accelerate these reactions. For instance, studies on diisocyanates have shown that catalysts can alter the relative rates of carbamate, allophanate, and isocyanurate formation, depending on the catalyst type and mechanism rsc.org. The specific kinetic parameters (rate constants, activation energies) for this compound with various nucleophiles would typically be determined through techniques like NCO titration or spectroscopic methods (e.g., FTIR) over time researchgate.netnih.gov.

The presence of a chiral center at the second carbon atom of the hexane (B92381) chain in this compound introduces the possibility of stereochemical considerations in its reactions. If enantiomerically pure or enriched this compound is used, its reactions might exhibit stereoselectivity, meaning that one stereoisomer of the product is formed preferentially over others sathyabama.ac.inuou.ac.inyoutube.comyoutube.com.

While the isocyanate group itself is achiral, the chiral center on the alkyl chain can influence the transition state of a reaction. For example, in reactions involving the formation of new chiral centers or in reactions where the chiral center plays a steric role, different stereoisomers of the starting material might lead to different product distributions or stereochemical outcomes. Research on stereochemistry in organic reactions often involves analyzing the relative rates of reaction for different stereoisomers or the influence of a chiral auxiliary on the reaction pathway. Specific studies detailing stereochemical control in transformations of this compound are not extensively detailed in the provided search results, but the general principles of stereochemistry apply, particularly if enantiopure this compound were utilized in asymmetric synthesis.

Compound List:

this compound

Alcohols

Amines

Ammonia

Carbamate

Carbon dioxide

Diisocyanate

Diol

Hexamethylene diisocyanate (HDI)

Isophorone diisocyanate (IPDI)

Isocyanates

Isocyanic acid

Isocyanurates

Polyols

Polyurethanes

Polyureas

Toluene (B28343) diisocyanate (TDI)

Urea

Urethane

Urethane linkage

Catalytic Strategies in Isocyanate Reactivity

Isocyanates, characterized by the highly electrophilic -N=C=O functional group, are versatile intermediates in organic synthesis and polymer chemistry. Aliphatic isocyanates, such as this compound, exhibit this inherent reactivity, readily undergoing addition reactions with nucleophiles. acs.org, poliuretanos.net, justia.com The primary reactions involve alcohols to form urethanes, amines to form ureas, and water to produce ureas with the concurrent release of carbon dioxide gas. acs.org, l-i.co.uk, poliuretanos.net While these transformations can occur uncatalyzed, catalysts are frequently employed to enhance reaction rates, improve product selectivity, and facilitate polymerization processes. acs.org, l-i.co.uk Catalytic strategies typically focus on activating either the isocyanate electrophile or the nucleophilic co-reactant, or utilize a synergistic dual activation mechanism. acs.org, acs.org

Mechanisms of Catalysis

The catalytic approaches employed for isocyanate reactions can be broadly classified based on their activation modes:

Nucleophilic Activation: Basic catalysts, commonly tertiary amines, can increase the nucleophilicity of co-reactants like alcohols by abstracting a proton. This process enhances the electron density on the nucleophile, thereby accelerating its addition to the electrophilic carbon of the isocyanate group. acs.org For instance, tertiary amines are well-established catalysts for promoting urethane linkage formation by activating alcohols. acs.org, l-i.co.uk

Electrophilic Activation: Acidic catalysts activate the isocyanate moiety by coordinating with the nitrogen atom of the -N=C=O group. This coordination polarizes the isocyanate, increasing the electrophilicity of the carbon atom and rendering it more susceptible to nucleophilic attack. acs.org, mdpi.com, acs.org Organic acids, particularly sulfonic acids, have demonstrated significant efficacy in this capacity, exhibiting strong activation of isocyanates. mdpi.com, acs.org

Dual Activation: Certain catalysts, notably specific organic acids, operate through a dual activation mechanism. This involves the catalyst forming hydrogen bonds with both the isocyanate (activating it via the nitrogen) and the alcohol (activating it via the oxygen). This synergistic interaction promotes a concerted reaction pathway, leading to efficient urethane formation. acs.org, acs.org

Key Catalyst Classes and Their Applications

A variety of catalysts are utilized to mediate isocyanate reactivity, each offering distinct advantages depending on the desired synthetic outcome:

Tertiary Amines: Widely adopted in polyurethane production, tertiary amines effectively catalyze urethane formation. They also play a critical role in promoting the reaction of isocyanates with water, which is essential for generating the carbon dioxide gas required for foam expansion. acs.org, l-i.co.uk, poliuretanos.net

Organic Acids: Strong organic acids, such as methanesulfonic acid (MSA) and trifluoromethanesulfonic acid (TFMSA), have been investigated for their ability to catalyze urethane synthesis. Research suggests these acids can be more effective than traditional organotin catalysts, leading to polymers with higher molecular weights. mdpi.com, acs.org

Organometallic and Metal Catalysts: Historically, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) have been prominent catalysts. More recently, transition metal complexes involving iron (Fe), copper (Cu), palladium (Pd), and others have been explored for specific isocyanate transformations, including hydroamination to produce ureas and biurets, and various carbonylation reactions. acs.org, acs.org, chinesechemsoc.org, rsc.org, mdpi.com, researchgate.net

Other Catalytic Systems: Emerging catalytic systems include N-heterocyclic carbenes (NHCs) for polyurethane synthesis and strong bases like sodium hydride (NaH) for specific reduction reactions of isocyanates. acs.org, goettingen-research-online.de

Applicability to this compound

The catalytic strategies discussed are broadly applicable to aliphatic isocyanates, including this compound. For instance, in the synthesis of urethanes from this compound and various alcohols, catalysts such as tertiary amines or organic acids can be employed to accelerate the reaction rate and enhance yields. acs.org, mdpi.com, acs.org The selection of an appropriate catalyst and the optimization of reaction conditions are crucial for tailoring the process to specific synthetic objectives, whether for simple addition reactions or for the formation of polymeric materials.

Catalyst Summary for Isocyanate Reactivity

| Catalyst Class | Primary Role in Isocyanate Reactivity | Example Catalysts | Key Reactions Catalyzed |

| Tertiary Amines | Activate alcohols (nucleophilic activation); Promote water reaction | DABCO, DMCHA | Urethane formation, Urea formation (with water), Foaming |

| Organic Acids | Activate isocyanates (electrophilic activation); Dual activation | Methanesulfonic acid (MSA), Trifluoromethanesulfonic acid (TFMSA) | Urethane formation |

| Organometallic/Metal | Activate isocyanates/co-reactants; Facilitate redox or insertion steps | Organotins (DBTDL), Fe, Cu, Pd complexes | Urethane formation, Urea formation, Hydroamination, Carbonylation |

| N-Heterocyclic Carbenes | Catalyze urethane formation | Various NHCs | Urethane formation |

| Strong Bases | Catalyze reduction reactions of isocyanates | Sodium Hydride (NaH) | Hydroboration |

Compound List:

this compound

Isocyanates

Alcohols

Amines

Ureas

Urethanes

Water

Carbon Dioxide

Polyurethanes (PUs)

DABCO (1,4-Diazabicyclo[2.2.2]octane)

DMCHA (N,N-Dimethylcyclohexylamine)

Methanesulfonic acid (MSA)

Trifluoromethanesulfonic acid (TFMSA)

Dimethyl hydrogen phosphate (B84403) (DMHP)

Dibutyltin dilaurate (DBTDL)

Phenyl isocyanate

Butan-1-ol

Hexamethylene diisocyanate (HDI)

Poly(ethylene glycol) (PEG)

Iron(II) complexes

Copper complexes

Palladium complexes

N-heterocyclic carbenes (NHCs)

Sodium hydride (NaH)

Carbamic acid

Amine

Biurets

Triurets

Tetraurets

Isocyanurates

Carbamates

Phthalic anhydride (B1165640)

Phthalic acid

1,3-Diphenylurea

N-phenylphthalimide

Pyromellitic anhydride

Hexyl isocyanate

Hydroxamic acids

Alkenyl isocyanate

Aryl alkynes

Isoquinolones

Hydantoins

Dimethoxycarbene

Cyclic semicarbazones

Cyclic semicarbazides

Isocyanides

O-benzoyl hydroxylamines

N-boryl formamides

Bis(boryl)hemiaminals

N-boryl methyl amines

Pinacolborane (HBpin)

4-Methylphenyl isocyanate

Polymerization Science of 2 Isocyanatohexane

Homopolymerization Pathways of 2-Isocyanatohexane

Living Anionic Polymerization Kinetics and Control

No studies detailing the living anionic polymerization of this compound, its kinetics, or control mechanisms were identified. While the living anionic polymerization of other alkyl isocyanates, such as n-hexyl isocyanate, is well-documented, this information cannot be directly extrapolated to this compound without specific experimental evidence.

Other Controlled Radical and Coordination Polymerization Approaches

There is no available literature on the application of controlled radical polymerization (e.g., ATRP, RAFT) or coordination polymerization techniques specifically to the this compound monomer.

Copolymerization Architectures Utilizing this compound

Synthesis of Block Copolymers with Poly(2-Vinylpyridine)

Supramolecular Polymerization and Self-Assembly in Poly(this compound) Systems

There is a lack of research on the supramolecular polymerization or self-assembly behavior of poly(this compound). Consequently, no data tables or detailed research findings on this topic can be provided.

Helical Conformation Studies in Poly(n-hexyl isocyanate)

Poly(n-hexyl isocyanate), or PHIC, is a notable polymer recognized for its adoption of a stable helical conformation in both solution and bulk states. mdpi.com The helical structure of polyisocyanates was first proposed in the late 1960s. acs.org This conformation arises from the polymer's stiff backbone. The properties of PHIC, including its helical nature, are influenced by factors such as the solvent, temperature, and the polymer's molecular weight. mdpi.com

The helical structure of PHIC is not inherently chiral; it can exist in either right-handed (P, plus) or left-handed (M, minus) helical forms with equal probability. However, an excess of one screw sense can be induced. For instance, studies have shown that using chiral solvents can lead to a discernible circular dichroism (CD) spectrum, indicating that a slight difference in solvation energy for the right- and left-handed helices causes an excess of one helical sense. acs.org

More advanced research has focused on controlling the helicity through chemical means. By employing living anionic polymerization, scientists can introduce chiral moieties at the ends of the polymer chains. acs.orgresearchgate.net For example, the polymerization of n-hexyl isocyanate can be initiated with sodium benzanilide (B160483) and terminated with various chiral acid chlorides. researchgate.net This "covalent domino effect" from the terminal chiral residues can effectively dictate the helical sense of the entire polymer chain. researchgate.net Further studies have demonstrated a "helicity inversion" effect; PHICs synthesized with chiral groups at both ends of the chain were found to adopt an opposite helical sense compared to polymers with the same chiral group at only one end. acs.org This behavior is attributed to the influence of the covalent linkage in the middle of the chain, and it is typically characterized using techniques like circular dichroism (CD) spectrometry, NMR spectrometry, and size exclusion chromatography. acs.org

Rigid-Rod Polymer Morphologies

The helical conformation of Poly(n-hexyl isocyanate) contributes to its classification as a stiff-chain, rigid-rod type polymer. mdpi.comamazonaws.com The stiffness of a polymer is quantified by its persistence length, which is the length over which the polymer's directional correlation is lost. wikipedia.org For segments of the polymer shorter than the persistence length, the molecule behaves much like a rigid rod. wikipedia.org The rigid, helical structure of PHIC results in a significant persistence length, causing it to exhibit distinct morphological characteristics.

One of the most significant consequences of PHIC's rigid-rod nature is its ability to form lyotropic liquid crystalline phases. acs.orgresearchgate.net In solution, above a certain critical concentration, the rigid polymer chains spontaneously align to form ordered, anisotropic phases to minimize steric hindrance. researchgate.net This behavior is characteristic of rigid-rod polymers and has been observed in PHIC solutions, where an equilibrium between an isotropic phase (randomly oriented polymers) and a nematic or smectic liquid crystal phase (aligned polymers) can be established. acs.orgresearchgate.net

Data Tables

The synthesis of poly(n-hexyl isocyanate) via living polymerization allows for precise control over its molecular characteristics. The following tables present representative data from characterization studies.

Table 1: Molecular Weight Characterization of PHIC Samples Data obtained from dynamic light scattering measurements of PHIC in n-hexane at 25.0 °C.

| Sample | Weight-Average Molecular Weight ( g/mol ) |

|---|---|

| PHIC 1 | 1.04 x 10⁵ |

| PHIC 2 | 3.63 x 10⁵ |

| PHIC 3 | 7.71 x 10⁵ |

Source: As presented in a study on the dynamic structure factor of PHIC. epa.gov

Table 2: Controlled Polymerization of PHIC via Living Anionic Polymerization Data obtained from size exclusion chromatography (SEC) for polymers synthesized using a sodium benzanilide initiator.

| Polymer | Number-Average Molecular Weight (Mn) ( g/mol ) | Molecular Weight Distribution (Mw/Mn) |

|---|---|---|

| PHIC | 13,600 | 1.09 |

| P(HIC-b-TESPI) | 21,300 | 1.09 |

Source: As reported in research on rigid-rod type polymers. amazonaws.com

Chemical Derivatization and Structural Diversity from 2 Isocyanatohexane

Synthesis of N,N'-Disubstituted Urea (B33335) Analogues

The reaction between an isocyanate and a primary or secondary amine is a fundamental method for synthesizing urea derivatives. 2-Isocyanatohexane readily reacts with amines to form N,N'-disubstituted ureas. This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by proton transfer. The reaction is generally exothermic and often requires controlled temperatures, especially when using highly reactive amines, to prevent side reactions and ensure high yields of the desired urea product conicet.gov.arcmu.eduorganic-chemistry.orgnih.govresearchgate.netresearchgate.net.

For instance, reacting this compound with primary amines like benzylamine (B48309) or aniline (B41778) yields N-(2-hexyl)-N'-alkyl/aryl-ureas. Similarly, reactions with secondary amines such as diethylamine (B46881) or pyrrolidine (B122466) produce N-(2-hexyl)-N',N'-dialkyl-ureas. The specific structure of the resulting urea depends on the amine used. These reactions can be performed under various conditions, including solvent-free environments, contributing to more sustainable synthetic practices conicet.gov.ar.

| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Product (N,N'-Disubstituted Urea) | Typical Yield Range | Reference |

| This compound | Benzylamine | N-(2-hexyl)-N'-benzylurea | 72% | conicet.gov.arresearchgate.net |

| This compound | Aniline | N-(2-hexyl)-N'-phenylurea | 78% | conicet.gov.arresearchgate.net |

| This compound | Diethylamine | N-(2-hexyl)-N',N'-diethylurea | 80-85% | conicet.gov.ar |

| This compound | Pyrrolidine | N-(2-hexyl)-N'-(pyrrolidin-1-yl)urea | High yield | conicet.gov.arnih.govlnu.edu.cn |

Preparation of Functionalized Carbamate (B1207046) Derivatives

Carbamates, also known as urethanes, are formed through the reaction of isocyanates with alcohols or phenols. This reaction involves the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbon of the isocyanate group, followed by proton transfer. This compound can react with a variety of alcohols, including simple aliphatic alcohols and more complex functionalized ones, to yield the corresponding carbamate esters conicet.gov.arwikipedia.orgorganic-chemistry.orgkoreascience.krorganic-chemistry.org.

The reaction of this compound with ethanol, for example, would produce ethyl N-(2-hexyl)carbamate. If a functionalized alcohol, such as 2-hydroxyethyl methacrylate (B99206), is used, the resulting carbamate will bear a polymerizable methacrylate group, offering further synthetic utility. These reactions are typically efficient and can be carried out under mild conditions, often without the need for solvents, aligning with green chemistry principles conicet.gov.arorganic-chemistry.org.

| Reactant 1 (Isocyanate) | Reactant 2 (Alcohol/Phenol) | Product (Carbamate Derivative) | Typical Yield Range | Reference |

| This compound | Ethanol | Ethyl N-(2-hexyl)carbamate | High yield | conicet.gov.arwikipedia.org |

| This compound | Phenol | Phenyl N-(2-hexyl)carbamate | High yield | conicet.gov.arwikipedia.orgunion.edu |

| This compound | 2-Hydroxyethyl methacrylate | 2-Hydroxyethyl N-(2-hexyl)carbamate methacrylate | High yield | conicet.gov.ar |

Cyclization and Annulation Reactions Leading to Novel Heterocycles

The isocyanate group's reactivity makes it a valuable component in cyclization and annulation reactions, enabling the construction of heterocyclic ring systems. This compound can react with bifunctional nucleophiles, such as diamines or amino-alcohols, to form cyclic urea or other nitrogen-containing heterocycles nih.govmdpi.comdigitaloceanspaces.comorganic-chemistry.orgiupac.orgcem.comnih.govdoi.org.

For example, the reaction of this compound with a diamine like 1,2-diaminoethane can lead to the formation of cyclic urea structures. In more complex cascade reactions, where the isocyanate reacts with nucleophiles that possess multiple reactive sites, intricate bicyclic or tricyclic heterocyclic frameworks can be assembled nih.govmdpi.com. These reactions often involve the initial formation of an isocyanate-amine adduct, followed by intramolecular cyclization. The precise heterocyclic product depends on the structure of the bifunctional nucleophile and the reaction conditions employed.

| Reactant 1 (Isocyanate) | Reactant 2 (Bifunctional Nucleophile) | Product (Heterocycle) | Reaction Type/Outcome | Reference |

| This compound | 1,2-Diaminoethane | Cyclic Urea Derivative | Cyclization | nih.govdigitaloceanspaces.com |

| This compound | 2-Aminoaniline | Tricyclic Product | Cascade Reaction | nih.gov |

Post-Polymerization Modification Strategies of Poly(this compound)

Mono-isocyanates like this compound can undergo trimerization, typically catalyzed by tertiary amines or organometallic compounds, to form polyisocyanurates wikipedia.orguni-hamburg.denih.govtandfonline.comwikipedia.orgepo.orgrsc.org. These polymers consist of repeating isocyanurate rings, which are six-membered heterocyclic structures containing alternating nitrogen and carbonyl groups. Polyisocyanurates are known for their thermal stability and rigidity uni-hamburg.dewikipedia.org.

While the homopolymerization of this compound primarily yields polyisocyanurates, the concept of "post-polymerization modification" for such structures can involve several strategies. If the polymerization is not complete, residual isocyanate groups might remain on the polymer chains, which can be subsequently reacted with nucleophiles to introduce new functionalities. Alternatively, the isocyanurate ring itself, although generally stable, can undergo ring-opening reactions under specific conditions with strong nucleophiles or under thermal stress, potentially allowing for further functionalization or crosslinking uni-hamburg.dewikipedia.orgworktribe.com. In cases where this compound is used as a co-monomer or modifier in polyurethane synthesis, post-polymerization modification might also involve reactions with other functional groups present in the polymer network.

| Polymer Type | Modification Strategy | Potential Outcome/Application | Reference |

| Poly(this compound) (Polyisocyanurate) | Reaction with residual isocyanate groups | Introduction of pendant functional groups, crosslinking | wikipedia.orgmdpi.com |

| Poly(this compound) (Polyisocyanurate) | Ring-opening of isocyanurate rings | Alteration of polymer backbone, introduction of new linkages | uni-hamburg.dewikipedia.orgworktribe.com |

| Poly(this compound) (as co-monomer) | Modification of co-monomer derived functional groups | Tailoring of polymer properties (e.g., solubility, reactivity) | mdpi.comwikipedia.org |

Compound List

this compound

Urea

Carbamate

Isocyanate

Amine

Alcohol

Phenol

N,N'-Disubstituted Urea

N-(2-hexyl)-N'-benzylurea

N-(2-hexyl)-N'-phenylurea

N-(2-hexyl)-N',N'-diethylurea

N-(2-hexyl)-N'-(pyrrolidin-1-yl)urea

Ethyl N-(2-hexyl)carbamate

Phenyl N-(2-hexyl)carbamate

2-Hydroxyethyl N-(2-hexyl)carbamate methacrylate

1,2-Diaminoethane

2-Aminoaniline

Cyclic Urea Derivative

Tricyclic Product

Polyisocyanurate

Poly(this compound)

Methylene diphenyl diisocyanate (MDI)

4,4′-Methylene diphenyl diisocyanate (4,4′-MDI)

2-Ethyl-1-hexanol

Polyurethane

Benzylamine

Aniline

Diethylamine

Pyrrolidine

Ethanol

Phenol

2-Hydroxyethyl methacrylate

1,2-Diols

1,3-Diols

Heterocycles

Advanced Materials Science Applications Derived from 2 Isocyanatohexane

Polyurethane and Polyurea Synthesis for High-Performance Materials

Polyurethanes (PUs) and polyureas are a versatile class of polymers, with properties that can be tailored for applications ranging from flexible foams to rigid elastomers and durable coatings. ethernet.edu.et Their synthesis traditionally involves the reaction of di- or poly-isocyanates with polyols (for polyurethanes) or polyamines (for polyureas). ethernet.edu.etuva.nl While 2-isocyanatohexane is a mono-isocyanate and thus cannot form a polymer backbone on its own, it can be employed as a co-reagent to control polymer architecture. By reacting with a hydroxyl or amine end-group, it acts as a chain terminator, allowing for precise control over the molecular weight of the resulting polymer. This control is critical for achieving desired mechanical properties in high-performance materials.

Furthermore, this compound can be used to graft functional side chains onto a polymer backbone that contains reactive hydroxyl or amine groups. This modification can significantly alter the polymer's properties, such as its solubility, thermal characteristics, or surface energy.

Integration of Bio-based Polyols in Polyurethane Systems

In recent years, significant research has focused on replacing petroleum-based polyols with sustainable alternatives derived from renewable resources like vegetable oils and polysaccharides. mdpi.com These bio-based polyols can be integrated into polyurethane formulations to reduce the environmental impact of the final material. ethernet.edu.etmdpi.com Common sources for bio-polyols include castor oil, which naturally contains hydroxyl groups, and other vegetable oils that are chemically modified to introduce -OH functionalities. mdpi.com

The synthesis of these bio-based polyurethanes follows the same fundamental reaction between the hydroxyl groups of the bio-polyol and the isocyanate groups. mdpi.com In such systems, this compound can be utilized to functionalize the bio-polyol itself or to modify the final polyurethane. For instance, reacting this compound with a portion of the hydroxyl groups on a bio-polyol before polymerization can introduce specific side chains, thereby tuning the properties of the resulting polyurethane network. This approach allows for the creation of tailored bio-based materials with controlled crosslink densities and mechanical responses.

Table 1: Examples of Bio-Based Polyols for Polyurethane Synthesis

| Polyol Source | Type of Bio-Polyol | Potential Isocyanate Co-Reactants | Resulting Material Class |

|---|---|---|---|

| Castor Oil | Natural Oil Polyol | TDI, MDI, HDI, IPDI | Flexible Foams, Elastomers, Coatings |

| Soybean Oil | Epoxidized/Hydroxylated Oil | pMDI, MDI | Rigid Foams, Coatings |

| Sucrose | Sucrose Soyate Ester Polyol | IPDI, HDI | Hard Thermosets, Coatings |

Design of Elastomeric and Film Materials

The design of polyurethane elastomers and films with specific performance characteristics relies on the careful selection of isocyanates, polyols, and chain extenders. researchgate.net The structure of the isocyanate, in particular, has a profound effect on properties such as hydrogen bonding, phase separation, mechanical strength, and adhesion. researchgate.netmdpi.com Aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI), are often used to produce light-stable elastomers and coatings that resist yellowing upon exposure to UV radiation. mdpi.com

As a monofunctional aliphatic isocyanate, this compound can be introduced into these formulations to modify the final properties. For example, grafting hexyl chains onto the polyurethane backbone can increase the material's hydrophobicity or improve its compatibility with other nonpolar materials. In film applications, such surface modification can be crucial for controlling wettability and adhesion. The use of this compound as a chain-terminating agent allows for the synthesis of low-molecular-weight prepolymers with well-defined structures, which can then be used to create specialized coatings or adhesives. researchgate.net

Functional Polymeric Systems and Composites

Functional polymers and composites are materials engineered to possess specific properties beyond structural integrity, such as optical activity, enhanced surface characteristics, or environmental responsiveness. Isocyanates are frequently used as reactive agents to impart these functionalities.

Development of Polymers for Optical and Electro-Optical Devices

Polymers are foundational in the development of materials for optical and electronic applications due to their chemical versatility, which allows for the tuning of their properties. mdpi.com The design of functional polymers for optoelectronics often involves attaching specific chromophores or electro-optically active molecules to a polymer backbone. mdpi.com

Isocyanate chemistry provides a robust method for achieving this. A polymer with pendant hydroxyl or amine groups can be functionalized by reacting it with an isocyanate that carries the desired optical moiety. Conversely, this compound can be used to create a reactive site. For example, a molecule with a desired optical property and a hydroxyl group can be reacted with this compound. The resulting urethane (B1682113) could then be incorporated into a larger polymer system. This modular approach allows for the systematic design of polymers with tailored refractive indices, nonlinear optical responses, or light-emitting properties for use in devices like waveguides and modulators. mdpi.com

Surface Modification of Natural Fibers in Polymer Composites

Natural fibers, such as cellulose, sisal, and coconut fiber, are increasingly used as reinforcing agents in polymer composites due to their low cost, low density, and biodegradability. researchgate.netresearchgate.net A major challenge, however, is the poor compatibility between the hydrophilic natural fibers and the typically hydrophobic polymer matrix. researchgate.net This incompatibility leads to weak interfacial adhesion and suboptimal mechanical properties.

Chemical surface modification of the fibers is a common strategy to address this issue, and isocyanate treatment is a well-established method. researchgate.netebrary.net The isocyanate group (-N=C=O) of a molecule like this compound readily reacts with the abundant hydroxyl (-OH) groups on the cellulose surface of the natural fibers. This reaction forms a stable urethane linkage, effectively grafting the hexyl group from this compound onto the fiber surface.

This modification has several beneficial effects:

Increased Hydrophobicity: The aliphatic hexyl chains make the fiber surface less hydrophilic, reducing moisture absorption and improving compatibility with nonpolar polymer matrices. uminho.pt

Improved Interfacial Adhesion: The grafted molecules can physically entangle with the polymer matrix, enhancing the mechanical interlocking at the fiber-matrix interface. ebrary.net

Enhanced Dispersion: Modified fibers are easier to disperse uniformly within the polymer matrix during composite processing.

Table 2: Comparison of Chemical Surface Treatments for Natural Fibers

| Treatment Method | Reagent Example | Primary Chemical Reaction | Effect on Fiber Surface |

|---|---|---|---|

| Mercerization (Alkali) | Sodium Hydroxide (NaOH) | Ionization of hydroxyl groups | Increased surface roughness, removal of hemicellulose |

| Acetylation | Acetic Anhydride (B1165640) | Esterification of hydroxyl groups | Increased hydrophobicity and dimensional stability |

| Silane Treatment | Alkylsilanes | Formation of siloxane bonds | Improved covalent bonding with matrix |

| Isocyanate Treatment | This compound | Urethane linkage with hydroxyl groups | Increased hydrophobicity and interfacial adhesion |

Fabrication of Polymer Films and Coatings

The fabrication of functional polymer films and coatings is critical for a wide range of technologies, from electronics to protective barriers. mdpi.commdpi.com The properties of these films are dictated by the chemical structure of the polymer and the fabrication process. Isocyanate-based chemistry, particularly polyurethane and polyurea systems, is widely used for high-performance coatings due to their excellent abrasion resistance, toughness, and chemical resistance. ethernet.edu.et

In this context, this compound can serve as a specialty modifying agent. When added to a coating formulation, it can react with available functional groups (e.g., -OH or -NH2) at the surface or within the bulk of the coating. For instance, in a two-component polyurethane coating system, a small amount of this compound can be included to control the viscosity and reaction rate. ethernet.edu.et Furthermore, grafting hexyl groups onto the polymer backbone can be used to create coatings with low surface energy, leading to hydrophobic or oleophobic properties. This is desirable for applications such as anti-fouling surfaces or easy-to-clean coatings. The fabrication method, whether spin-coating, doctor blading, or spray coating, can be optimized to control the orientation of these functional groups at the film's surface. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies on 2 Isocyanatohexane Systems

Quantum Chemical Calculations of Isocyanate Reactivity

Quantum chemical calculations, particularly those employing ab initio methods and Density Functional Theory (DFT), are instrumental in elucidating the inherent reactivity of the isocyanate functional group within 2-isocyanatohexane. These studies focus on understanding the electronic structure, charge distribution, and frontier molecular orbitals (HOMO/LUMO) of the isocyanate moiety. The electrophilic nature of the carbon atom in the -N=C=O group makes it susceptible to nucleophilic attack, a fundamental aspect of isocyanate chemistry. Computational methods can quantify the energy barriers and reaction pathways for such interactions, providing insights into how substituents, like the hexyl chain in this compound, might influence this reactivity. For instance, calculations can reveal the degree of polarization across the C=N and C=O bonds, which directly impacts the molecule's propensity to undergo addition reactions with nucleophiles such as alcohols or amines nih.govmdpi.comrsc.orgresearchgate.net.

Molecular Dynamics Simulations of Polymerization Processes and Chain Conformations

Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior of molecules, including their assembly into polymers. For this compound, MD simulations can model the polymerization process, where isocyanate groups react with each other or with co-monomers. These simulations can provide detailed information on how polymer chains grow, the conformational preferences of the resulting polymer backbone, and how these conformations influence macroscopic properties. Studies on aliphatic isocyanates, in general, explore intermolecular interactions, such as dispersion forces, and how chain length or functionalization affects viscosity and chain packing uminho.ptmdpi.comresearchgate.netrsc.orgrsc.org. While specific MD studies on this compound polymerization might be limited, general principles derived from similar aliphatic isocyanates can offer valuable insights into chain dynamics and structural arrangements.

Density Functional Theory (DFT) Analyses of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms and identifying transition states. For this compound, DFT analyses can map out the detailed steps involved in its reactions, such as nucleophilic additions or polymerization. By calculating the energy profiles of these reactions, DFT can pinpoint the transition states, which represent the highest energy points along the reaction coordinate. This allows for the determination of activation energies, providing quantitative data on reaction rates and feasibility mdpi.compku.edu.cnrsc.orgrsc.orgscienceopen.com. Studies on isocyanate reactions, including cycloadditions and additions with active hydrogen compounds, often utilize DFT to elucidate concerted versus stepwise mechanisms and to understand stereoselectivity and regioselectivity nih.govresearchgate.netmdpi.comrsc.org. These analyses are critical for predicting how this compound will behave under various reaction conditions.

Computational Design and Prediction of Novel this compound-Based Materials

Computational design and predictive modeling techniques, including Quantitative Structure-Property Relationships (QSPR) and machine learning, are increasingly employed to discover and design new materials with tailored properties researchgate.netdigitellinc.comnih.gov. For this compound, these approaches can be used to predict the properties of polymers or materials derived from it. By simulating or predicting how variations in its structure or its incorporation into polymer chains affect properties like thermal stability, mechanical strength, or solubility, researchers can guide experimental efforts. For example, computational methods can screen potential co-monomers or design specific polymer architectures based on this compound to achieve desired material performance characteristics. Molecular dynamics simulations can further validate these predictions by modeling the behavior of these designed materials uminho.ptmdpi.comresearchgate.netrsc.orgrsc.orgdigitellinc.com.

Compound List:

this compound

Aliphatic Isocyanates

Phenyl Isocyanate

Methyl Isocyanate

Toluene (B28343) Diisocyanate (TDI)

Isophorone Diisocyanate (IPDI)

Hexamethylene Diisocyanate (HDI)

Polyisocyanates

Polyurethanes

Poly(beta-amino ester) (PBAE)

Polyimides

Polystyrene (PS)

Poly(methyl methacrylate) (PMMA)

Poly(2,6-dimethyl-1,4-phenylene ether) (PPE)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.